
(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound with the empirical formula C17H18N2O3S . It has a molecular weight of 330.40 . This compound is part of a class of compounds that contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a methylsulfonyl group . The exact spatial structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Environmental and Food Analysis
Antibodies, including those developed against specific chemical compounds, play a crucial role in environmental and food research for risk control and safety assessment. The development and application of antibodies in assays and techniques like ELISA and immunosensors have been directed towards detecting substances such as herbicides, surfactants, and veterinary drugs in environmental and food matrices. This approach underscores the importance of precise and reliable detection methods in safeguarding public health and the environment (Fránek & Hruška, 2018).
Drug Development and Pharmacology
Piperazine derivatives, exemplified by “(4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone,” serve as pivotal pharmacophoric groups in the realm of antipsychotic agents. Their structural attributes contribute to the potency and selectivity of binding affinity at D2-like receptors, showcasing the compound's potential in developing treatments for psychiatric disorders (Sikazwe et al., 2009). Additionally, the metabolism and disposition of arylpiperazine derivatives, which include processes like N-dealkylation, highlight their pharmacokinetic properties crucial for clinical applications in treating conditions such as depression and anxiety (Caccia, 2007).
Novel Compounds Synthesis
The synthesis of novel compounds utilizing piperazine derivatives as intermediates or core structures demonstrates the chemical versatility of “this compound.” For example, Macozinone, a piperazine-benzothiazinone derivative, represents a significant advancement in tuberculosis treatment, showcasing the potential for developing more efficient drug regimens (Makarov & Mikušová, 2020). Moreover, the application of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines indicates the role of piperazine derivatives in generating diverse and structurally complex molecules, further emphasizing their utility in medicinal chemistry (Philip et al., 2020).
Direcciones Futuras
The future research directions for this compound could involve further investigation into its potential biological activities. Similar compounds have been studied for their anti-inflammatory and anti-tubercular activities . Further studies could also explore its potential applications in other areas of medicine or chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the pi3ks pathway , which is ubiquitously dysregulated in various human cancers and thus become a promising anti-cancer target .
Mode of Action
It is suggested that similar compounds can inhibit the phosphorylation of akt in human cancer cells, thereby regulating the pi3k/akt/mtor pathway .
Biochemical Pathways
The compound (4-(Methylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is suggested to affect the PI3K/AKT/mTOR pathway . This pathway is crucial in cell cycle regulation, and its dysregulation is often associated with the development of cancer . By inhibiting this pathway, the compound could potentially exert anti-cancer effects .
Result of Action
It is suggested that similar compounds can inhibit the phosphorylation of akt in human cancer cells, thereby regulating the pi3k/akt/mtor pathway . This could potentially lead to anti-cancer effects .
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)14-5-4-6-15(13-14)24-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERRTWGTRDVYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)
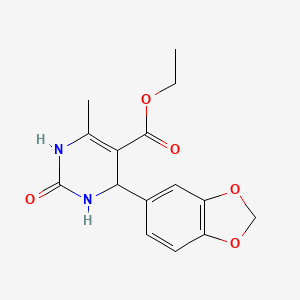
![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)
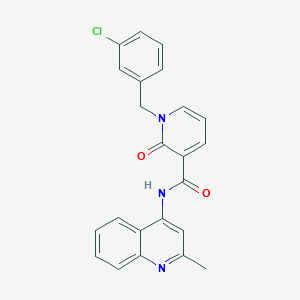
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)
![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)
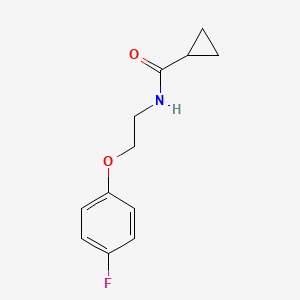
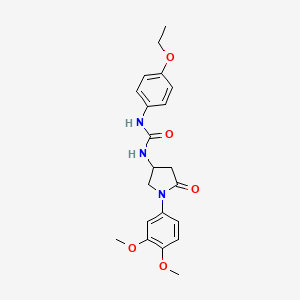
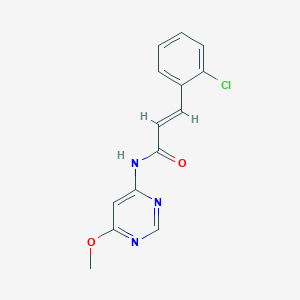
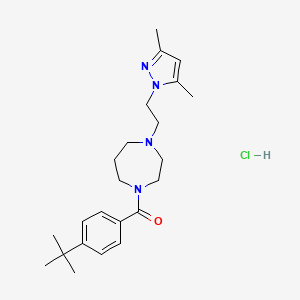
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
